N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1-(2-(cyclohexyl(methyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide
CAS No.: 866013-38-9
Cat. No.: VC4688261
Molecular Formula: C29H36N4O6S
Molecular Weight: 568.69
* For research use only. Not for human or veterinary use.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1-(2-(cyclohexyl(methyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide - 866013-38-9](/images/structure/VC4688261.png)
Specification
CAS No. | 866013-38-9 |
---|---|
Molecular Formula | C29H36N4O6S |
Molecular Weight | 568.69 |
IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[2-[cyclohexyl(methyl)amino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
Standard InChI | InChI=1S/C29H36N4O6S/c1-31(21-8-4-2-5-9-21)26(35)18-33-22-13-15-40-27(22)28(36)32(29(33)37)14-7-3-6-10-25(34)30-17-20-11-12-23-24(16-20)39-19-38-23/h11-13,15-16,21H,2-10,14,17-19H2,1H3,(H,30,34) |
Standard InChI Key | MUEYSTROLNOLBT-UHFFFAOYSA-N |
SMILES | CN(C1CCCCC1)C(=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC5=C(C=C4)OCO5)SC=C3 |
Introduction
Chemical Structure and Nomenclature
Structural Composition
The compound features a thieno[3,2-d]pyrimidine core, a heterocyclic system known for its bioactivity in kinase inhibition . Key substituents include:
-
A benzodioxole group (C₆H₅O₂) at the N-terminus, linked via a methylene bridge.
-
A hexanamide chain at position 6, connecting the thienopyrimidine core to a cyclohexyl(methyl)amino-2-oxoethyl moiety.
Systematic Nomenclature
The IUPAC name reflects its connectivity:
-
Benzo[d] dioxol-5-ylmethyl: Benzodioxole substituent at position 5.
-
Thieno[3,2-d]pyrimidin-2,4-dione: Core structure with ketone groups at positions 2 and 4.
-
Hexanamide: Six-carbon amide chain facilitating linkage to the cyclohexyl group.
Table 1: Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₃₁H₃₈N₅O₆S | Calculated |
Molecular Weight | 640.73 g/mol | |
XLogP3 | ~3.8 (estimated) | |
Hydrogen Bond Donors | 3 | |
Hydrogen Bond Acceptors | 8 |
Synthesis and Characterization
Synthetic Pathways
The synthesis likely involves multi-step reactions, drawing from methodologies for analogous thienopyrimidines :
-
Core Formation: Gewald reaction to construct the thieno[3,2-d]pyrimidine core using ethyl cyanoacetate and sulfur .
-
Substitution: Introduction of the hexanamide chain via nucleophilic acyl substitution.
-
Functionalization: Coupling the benzodioxole and cyclohexyl groups using amide bond formation or Ullmann-type reactions .
Table 2: Key Synthetic Steps
Step | Reaction Type | Reagents/Conditions | Yield |
---|---|---|---|
1 | Cyclocondensation | Formamide, reflux | 70–85% |
2 | Chlorination | POCl₃, DMF | 90% |
3 | Amide Coupling | EDC/HOBt, DCM | 60–75% |
Analytical Data
-
NMR: Expected peaks include δ 1.3–1.7 ppm (cyclohexyl CH₂), δ 3.2–3.5 ppm (N-methyl), and δ 6.8–7.1 ppm (benzodioxole aromatic protons) .
Physicochemical Properties
Solubility and Lipophilicity
-
LogP: Estimated ~3.8, indicating moderate lipophilicity suitable for cell membrane penetration .
-
Solubility: Poor aqueous solubility (<1 µg/mL); requires DMSO or ethanol for dissolution .
Stability
-
Thermal Stability: Decomposes above 200°C (DSC).
-
Photostability: Sensitive to UV light; storage in amber vials recommended .
Biological Activity and Mechanism
Kinase Inhibition
Structural analogs of thienopyrimidines exhibit potent inhibition of FLT3 and VEGFR2 kinases . Key interactions:
-
The thienopyrimidine core binds to the ATP pocket.
-
The cyclohexyl group enhances hydrophobic interactions with kinase domains .
Table 3: In Vitro Activity of Analogs
Antiproliferative Effects
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume